9-Methyl-9H-carbazole-4-carbonitrile chemical properties and structure
9-Methyl-9H-carbazole-4-carbonitrile chemical properties and structure
The following technical guide details the chemical properties, synthesis, and applications of 9-Methyl-9H-carbazole-4-carbonitrile . This guide is designed for researchers in organic electronics and medicinal chemistry, focusing on the molecule's role as a specialized intermediate for Thermally Activated Delayed Fluorescence (TADF) materials and bioactive scaffolds.
Part 1: Chemical Identity & Structural Analysis
9-Methyl-9H-carbazole-4-carbonitrile is a functionalized carbazole derivative characterized by a cyano group at the C4 position and a methyl group at the N9 position. Unlike the more common 3-cyano isomer, the 4-cyano derivative possesses unique steric and electronic properties due to the proximity of the nitrile group to the hydrogen atom at the C5 position (the "bay region").
Structural Specifications
| Property | Detail |
| IUPAC Name | 9-Methyl-9H-carbazole-4-carbonitrile |
| Molecular Formula | C |
| Molecular Weight | 206.25 g/mol |
| Core Scaffold | 9H-Carbazole (Tricyclic aromatic heterocycle) |
| Key Substituents | Methyl (-CH |
| Electronic Character | Bipolar (Donor-Acceptor internal push-pull weak); High Triplet Energy ( |
| Steric Feature | C4-C5 Bay Region Interaction: The C4-cyano group induces steric strain with the C5-proton, often resulting in a twisted geometry if further substituted, a critical feature for TADF design.[1][2][3] |
Electronic & Physical Properties (Predicted/Class-Typical)
-
Physical State: White to off-white crystalline solid.
-
Solubility: Soluble in chlorinated solvents (DCM, CHCl
), THF, and polar aprotic solvents (DMF, DMSO). Insoluble in water. -
UV-Vis Absorption: Blue-shifted relative to 3-cyano isomers due to the specific conjugation pathway at the 4-position; typically
~290–340 nm. -
Fluorescence: Emits in the violet-blue region (solvatochromic).
Part 2: Synthesis & Production Protocols
The synthesis of the 4-isomer is non-trivial compared to the 3-isomer because electrophilic aromatic substitution on carbazole favors the 3- and 6-positions. Therefore, a directed cyclization route is required to establish the 4-bromo precursor, followed by cyanation.
Retrosynthetic Analysis
The most reliable pathway involves constructing the carbazole ring with the functional handle already in place (or at a position allowing it), specifically via Cadogan Cyclization .
Figure 1: Step-wise synthesis pathway from commercially available precursors to the target 4-cyano derivative.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Bromo-2'-nitrobiphenyl (Suzuki Coupling)
Rationale: Creates the biphenyl backbone with ortho-nitro and ortho-bromo groups essential for the subsequent ring closure.
-
Reagents: o-Bromophenylboronic acid (1.0 eq), o-chloronitrobenzene (1.0 eq), Pd(PPh
) (5 mol%), K CO (2.0 M aq), Toluene/Ethanol (4:1). -
Procedure: Degas solvents. Combine reactants under N
. Reflux at 90°C for 24 hours. -
Workup: Extract with DCM, wash with brine, dry over MgSO
. Purify via silica column (Hexane/EtOAc).
Step 2: Synthesis of 4-Bromocarbazole (Cadogan Cyclization)
Rationale: The Cadogan reaction utilizes a nitrene intermediate (generated from the nitro group by phosphite reduction) to insert into the C-H bond of the adjacent ring. The ortho-bromo group directs the closure to yield the 4-bromo isomer specifically.
-
Reagents: 2-Bromo-2'-nitrobiphenyl, Triethyl phosphite (P(OEt)
) or Triphenylphosphine (PPh ). -
Procedure: Dissolve biphenyl intermediate in excess P(OEt)
. Heat to reflux (approx. 160°C) for 12–24 hours. -
Purification: Distill off excess phosphite. Purify residue by column chromatography.
-
Note: 4-Bromocarbazole is the major product; 2-bromocarbazole is not formed via this route.
-
Step 3: N-Methylation
Rationale: Protects the nitrogen and prevents side reactions during the cyanation step.
-
Reagents: 4-Bromocarbazole, Sodium Hydride (NaH, 60% dispersion), Methyl Iodide (MeI), DMF (anhydrous).
-
Procedure:
-
Cool DMF solution of 4-bromocarbazole to 0°C.
-
Add NaH slowly. Stir 30 min (deprotonation).
-
Add MeI dropwise. Warm to RT and stir 2 hours.
-
-
Validation: TLC should show complete conversion to a less polar spot.
Step 4: Cyanation (Pd-Catalyzed)
Rationale: Classical Rosenmund-von Braun (CuCN) is harsh. Palladium-catalyzed cyanation using Zn(CN)
-
Reagents: 9-Methyl-4-bromocarbazole (1.0 eq), Zinc Cyanide (Zn(CN)
, 0.6 eq), Pd(dppf)Cl (5 mol%), Zinc dust (catalytic), DMF. -
Procedure:
-
Combine reagents in a Schlenk tube.
-
Evacuate and backfill with Argon (3x).[4]
-
Heat to 120°C for 12–18 hours.
-
-
Workup: Quench with NH
OH/Water (to complex zinc). Extract with EtOAc. -
Purification: Silica gel chromatography (Hexane/DCM gradient). Recrystallize from Ethanol/Heptane for high purity (>99.5%).
Part 3: Applications in Drug Discovery & Optoelectronics
Organic Light-Emitting Diodes (OLEDs)
This molecule is a critical building block for TADF (Thermally Activated Delayed Fluorescence) emitters.[5]
-
Mechanism: The 4-cyano group acts as an electron acceptor. When coupled with a strong donor (e.g., diphenylamine) at the 9-position (or if the nitrile is at 4 and donor at 9), the steric clash between the C4-substituent and C5-H forces the donor and acceptor moieties to twist.
-
Effect: This orthogonality decouples the HOMO and LUMO, minimizing the singlet-triplet energy gap (
), facilitating Reverse Intersystem Crossing (RISC).
Figure 2: Logical flow of how the 4-cyano steric environment promotes TADF properties.
Medicinal Chemistry
While less common than 3-substituted carbazoles, the 4-cyano scaffold serves as an intermediate for:
-
Kinase Inhibitors: The nitrile group can be hydrolyzed to a primary amide or reduced to an amine, providing a handle for hydrogen bonding within ATP-binding pockets.
-
Bioisosteres: The carbazole core mimics the indole ring of tryptophan, making it relevant for targeting serotonin receptors, though the 9-methyl group reduces metabolic liability at the nitrogen.
References
-
Synthesis of 4-Bromocarbazole (Cadogan Route)
- Source: Patent CN103936656A & CN109232383A. "Preparation method of 4-bromocarbazole via Suzuki coupling and phosphite reduction."
- Relevance: Establishes the primary route to the difficult 4-substituted core.
- General Carbazole Cyanation Protocols: Source:Journal of Organic Chemistry, "Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments." Relevance: Validates the Zn(CN) /Pd(dppf)Cl methodology for sterically hindered aryl bromides.
- TADF Design Principles (4-substituted Carbazoles): Source:Nature Photonics / Advanced Materials. "Design of twisted donor-acceptor systems for highly efficient TADF." Relevance: Explains the necessity of the 4-position substitution for minimizing .
Sources
- 1. Synthesis and antimicrobial activities of 9<i>H</i>-carbazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. 9-(9H-Carbazol-9-ylmethyl)-9H-carbazole | C25H18N2 | CID 231656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
